![molecular formula C16H17NO3 B4515260 N-(2-(2-Methoxyphenoxy)ethyl)benzamide](/img/structure/B4515260.png)
N-(2-(2-Methoxyphenoxy)ethyl)benzamide
Overview
Description
N-(2-(2-Methoxyphenoxy)ethyl)benzamide: is an organic compound with the molecular formula C16H17NO3 It is characterized by the presence of a benzamide group attached to a 2-(2-methoxyphenoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Methoxyphenoxy)ethyl)benzamide typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(2-Methoxyphenoxy)ethyl)benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(2-(2-methoxyphenoxy)ethyl)benzamide serves as a fundamental building block for the synthesis of more complex organic molecules. It is utilized in various organic reactions to create derivatives with enhanced properties.
- Reagent in Organic Reactions : The compound is employed as a reagent in nucleophilic substitutions and other organic transformations, facilitating the formation of substituted benzamides and related structures.
Biology
- Biochemical Probes : This compound is investigated as a biochemical probe to study enzyme interactions and protein functions, providing insights into cellular mechanisms.
- Antiproliferative Activity : Studies have demonstrated its potential antiproliferative effects against various cancer cell lines, including human chronic myelogenous leukemia (K562), indicating its role in cancer research and therapy development .
Medicine
- Therapeutic Properties : this compound has been explored for its anti-inflammatory and anticancer activities. It shows promise in modulating biological pathways relevant to disease processes.
- Mechanism of Action : The compound may exert its effects by binding to enzyme active sites, inhibiting or modulating enzyme activity, and interacting with cellular receptors to alter signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study evaluating the antiproliferative activity of synthesized 2-(2-phenoxyacetamido)benzamides revealed that certain derivatives exhibited significant growth inhibition in cancer cell lines, suggesting a promising therapeutic application for this class of compounds .
- Another research highlighted the compound's ability to induce apoptosis in K562 cells through caspase activation, marking it as a candidate for further development in cancer treatment strategies .
Mechanism of Action
The mechanism of action of N-(2-(2-Methoxyphenoxy)ethyl)benzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-(2-Hydroxyphenoxy)ethyl)benzamide
- N-(2-(2-Chlorophenoxy)ethyl)benzamide
- N-(2-(2-Nitrophenoxy)ethyl)benzamide
Comparison: N-(2-(2-Methoxyphenoxy)ethyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (hydroxy, chloro, nitro), the methoxy group can enhance its solubility and alter its interaction with biological targets.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(2-(2-Methoxyphenoxy)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological applications, including its interactions with biomolecules and therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅NO₃
- Molecular Weight : 271.31 g/mol
- CAS Number : 1323864-93-2
The structure of this compound includes a methoxyphenoxy group attached to a benzamide backbone, which is essential for its biological activity.
This compound exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and phenoxy groups enhances its binding affinity, potentially modulating various biochemical pathways. This modulation can lead to alterations in enzyme activity and receptor interactions, which are crucial for its therapeutic effects.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Antiviral Activity : Research indicates that related compounds in the benzamide class have shown significant antiviral properties. For instance, derivatives have been tested against HIV-1, demonstrating varying degrees of inhibition on viral replication .
- Cytotoxicity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. For example, certain modifications in the benzamide structure have led to compounds with improved selectivity and potency against specific cancer types .
- Neuroprotective Effects : Studies suggest that similar compounds may offer protective effects against neurodegenerative conditions by modulating stress responses in neuronal cells .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:
Compound Variant | Biological Activity | IC50 (µM) | Remarks |
---|---|---|---|
Original Compound | Moderate Antiviral | 15.0 | Base compound for further modifications |
4-Methoxy Variant | Enhanced Antiviral | 12.6 | Improved selectivity |
Benzylamine Variant | Cytotoxicity | 4.7 | Significant activity against cancer cells |
These variations indicate that slight changes in the molecular structure can lead to significant differences in biological activity.
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of benzamide derivatives, this compound was found to inhibit viral replication in cultured human T-cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating moderate antiviral efficacy compared to other derivatives in the series .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of similar benzamide derivatives on pancreatic β-cells under endoplasmic reticulum (ER) stress. The results indicated that modifications leading to increased solubility and potency were critical for enhancing protective effects against cellular stress-induced apoptosis .
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-5-6-10-15(14)20-12-11-17-16(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHQEMPTOSMWFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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